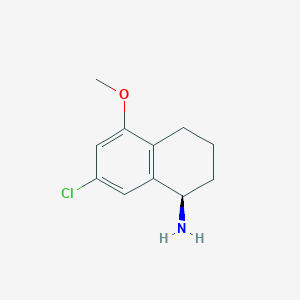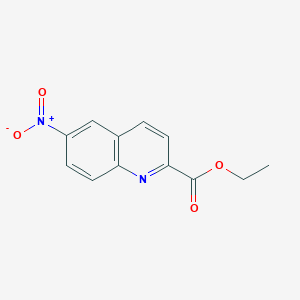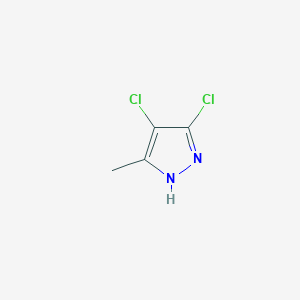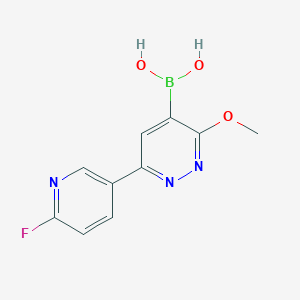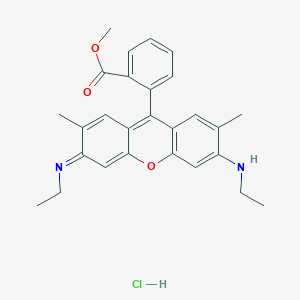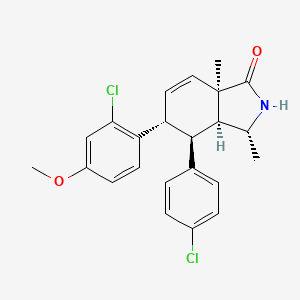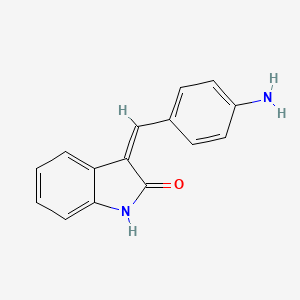
3-(4-Aminobenzylidene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminobenzylidene)indolin-2-one is a compound that belongs to the indolin-2-one family, characterized by the presence of an indole ring fused with a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing 3-(4-Aminobenzylidene)indolin-2-one is through the Knoevenagel condensation reaction. This involves the reaction of oxindole with an aldehyde in the presence of a base, typically under reflux conditions . The reaction can be represented as follows:
Oxindole+Aldehyde→this compound
Industrial Production Methods
Industrial production of this compound often involves the use of palladium-catalyzed reactions due to their efficiency and high yield. These methods include intramolecular hydroarylation of N-aryl-propiolamides and C-H functionalization/intramolecular alkenylation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminobenzylidene)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolin-2-one derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its anticancer properties, particularly against MCF-7 cancer cell lines.
Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Aminobenzylidene)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to bind moderately to DNA and strongly to bovine serum albumin (BSA), indicating its potential as a drug candidate . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxybenzylidene)indolin-2-one
- 3-(4-Methylbenzylidene)indolin-2-one
- 3-(4-Chlorobenzylidene)indolin-2-one
Uniqueness
3-(4-Aminobenzylidene)indolin-2-one is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications, particularly in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(3Z)-3-[(4-aminophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,16H2,(H,17,18)/b13-9- |
Clé InChI |
RUMSQFKEQXWYJI-LCYFTJDESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)N)/C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)N)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



